N-(3-fluorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
N-(3-fluorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a fluorobenzyl group, a methoxy-methyl-chromenyl group, and a propanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromenyl intermediate: This step involves the synthesis of the chromenyl core through a cyclization reaction of appropriate precursors.
Introduction of the methoxy and methyl groups: Functionalization of the chromenyl core with methoxy and methyl groups using suitable reagents and conditions.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction to introduce the fluorobenzyl group.
Formation of the propanamide moiety: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine or amide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and chromenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)butanamide
- N-(3-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
- N-(3-fluorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Uniqueness
This compound is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorobenzyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H20FNO4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C21H20FNO4/c1-13-8-21(25)27-19-11-18(26-2)15(10-17(13)19)6-7-20(24)23-12-14-4-3-5-16(22)9-14/h3-5,8-11H,6-7,12H2,1-2H3,(H,23,24) |
InChI Key |
VQMHRGROZDJRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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